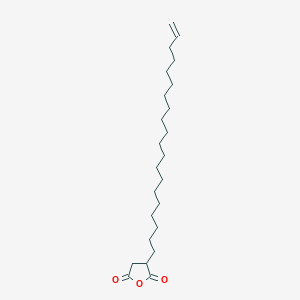

Eicosenylsuccinic anhydride

Description

Contextualization within Anhydride (B1165640) Chemistry and Derivatives

Acid anhydrides are a class of organic compounds defined by the presence of two acyl groups linked to a single oxygen atom. longdom.org This structure makes them highly reactive, particularly as acylating agents in organic synthesis. longdom.orgsaskoer.ca A prominent example is succinic anhydride, a cyclic anhydride derived from succinic acid. wikipedia.org

Eicosenylsuccinic anhydride is a derivative of succinic anhydride, distinguished by the attachment of a C20 eicosenyl group, a long unsaturated hydrocarbon chain, to the five-membered anhydride ring. wikipedia.orgnih.gov This structure gives the molecule a dual character: the long alkenyl chain provides significant hydrophobic (water-repelling) properties, while the anhydride functional group serves as a highly reactive site for chemical modification. wikipedia.orgontosight.ai This reactivity is central to its function, allowing it to form covalent bonds with other molecules, such as the esterification reaction that occurs when it interacts with hydroxyl groups. saskoer.cawikipedia.org

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-icos-19-enyloxolane-2,5-dione | nih.gov |

| Molecular Formula | C24H42O3 | nih.govfda.gov |

| Molecular Weight | 378.6 g/mol | nih.govfda.gov |

| CAS Number | 53520-67-5 | nih.gov |

| Synonyms | 3-Icosenylsuccinic anhydride, 2,5-Furandione, 3-(eicosenyl)dihydro- | nih.govfda.gov |

Significance in Polymer Science and Organic Synthesis

The distinct bifunctional nature of this compound underpins its importance in both polymer science and organic synthesis.

In polymer science , long-chain alkenylsuccinic anhydrides are utilized as effective modifying agents. They can function as curing agents or hardeners for epoxy resins. researchgate.net Research has shown that the length of the alkenyl side chain influences the final properties of the cured polymer; for instance, an increase in side-chain length can decrease the glass transition temperature (Tg) and tensile strength while imparting greater flexibility to the material. researchgate.net Furthermore, these anhydrides are used as plasticizers and to enhance the mechanical properties of various plastics. ontosight.ai The anhydride group can also be grafted onto polymer backbones, such as polypropylene, to create compatibilizers for polymer blends. nih.gov

In organic synthesis , this compound's high reactivity makes it a valuable intermediate or building block. ontosight.ai The anhydride ring can readily undergo ring-opening reactions with a variety of nucleophiles. saskoer.ca For example, it reacts with alcohols to form monoesters and with amines to create amides, allowing for the synthesis of a wide range of derivatives. saskoer.ca This reactivity is harnessed to produce specialty chemicals such as surfactants, detergents, and additives for lubricating oils and fuels. ontosight.aigoogle.comgoogle.com

Evolution of Research Trajectories for Long-Chain Alkenylsuccinic Anhydrides

The study and application of long-chain alkenylsuccinic anhydrides (ASAs) have evolved significantly since their initial synthesis. The fundamental reaction to produce ASAs, reacting maleic anhydride with alkenes, was first described in a 1936 patent. wikipedia.org

Early technical applications for these compounds included use as lubricants and rust inhibitors, where product color was not a primary concern. wikipedia.org A notable shift in research occurred in the mid-20th century, focusing on their surface-modifying properties. A 1959 patent detailed the use of ASAs for hydrophobizing cotton textiles, and this concept was extended to paper manufacturing in 1963 with the introduction of iso-octadecenyl succinic anhydride for paper sizing. wikipedia.orggoogle.com This application, which aims to reduce the penetration of water-based liquids into paper, became a major driver of research and commercial use, particularly in North America. wikipedia.orgnih.govresearchgate.net

This transition to applications like paper sizing demanded higher purity products that were liquid and light in color, steering research toward minimizing polymerization and side reactions during synthesis. wikipedia.org In subsequent decades, research has continued to expand into more specialized areas. For instance, patents from the 1960s describe the use of long-chain alkenylsuccinic acids and their anhydrides as deposit-suppressing detergents in fuel compositions. google.com More recent research has explored their role in materials science, such as their use as curing agents for epoxy resins to tailor specific thermal and mechanical properties. researchgate.net This trajectory shows a clear evolution from basic industrial chemicals to highly functional, performance-oriented additives in a variety of advanced applications.

Properties

CAS No. |

53520-67-5 |

|---|---|

Molecular Formula |

C24H42O3 |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

3-icos-19-enyloxolane-2,5-dione |

InChI |

InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h2,22H,1,3-21H2 |

InChI Key |

GQNPFQQRWMSYAC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Eicosenylsuccinic Anhydride

Ene Reaction Mechanisms for Alkenylsuccinic Anhydride (B1165640) Formation

The most common industrial method for producing eicosenylsuccinic anhydride and other alkenylsuccinic anhydrides (ASAs) is the Alder-ene reaction. wikipedia.org This process involves reacting an alkene, in this case, eicosene, with maleic anhydride at elevated temperatures, typically over 200°C. wikipedia.org

The thermal synthesis of this compound from eicosene and maleic anhydride proceeds through a pericyclic mechanism known as the ene reaction. rsc.orgnih.gov This reaction is characterized as an indirect substituting addition where the maleic anhydride (the enophile) adds to the eicosene (the ene) at the allylic position. rsc.org The process involves the concerted movement of electrons in a cyclic transition state, leading to a 1,5-hydrogen shift and the transposition of the alkene's double bond. nih.govresearchgate.net

The mechanism is favored over alternatives like free-radical pathways, particularly when free-radical inhibitors are used and in the absence of byproducts like cyclobutane (B1203170) derivatives. rsc.org The reaction is typically performed without solvents or catalysts, although their use has been explored to optimize conditions. rsc.orgrsc.org The final product links the succinic anhydride structure to the lipid chain where a double bond previously existed in the maleic anhydride. rsc.org

Kinetic investigations of the ene reaction between maleic anhydride and various long-chain alkenes provide insight into the formation of this compound. Studies have consistently shown that the reaction follows second-order kinetics, being first-order with respect to the alkene and first-order with respect to maleic anhydride. researchgate.netrsc.org This kinetic profile holds true for up to 75% conversion with negligible effects from solvents. rsc.org

Research on the maleinization of high-oleic sunflower oil esters, a system analogous to the eicosene reaction, determined the activation energy to be 77.2 ± 3.3 kJ/mol within a temperature range of 185–225 °C. researchgate.net The reaction rate and yield are significantly influenced by temperature and the molar ratio of the reactants. ulisboa.ptresearchgate.net Optimal yields often require temperatures between 210-220 °C and a slight excess of maleic anhydride. researchgate.netulisboa.pt

Table 1: Kinetic Parameters for Alkenylsuccinic Anhydride Formation

| Parameter | Value/Observation | Source(s) |

|---|---|---|

| Overall Reaction Order | Second-order | researchgate.netrsc.org |

| Order w.r.t. Alkene | First-order | researchgate.netrsc.org |

| Order w.r.t. Maleic Anhydride | First-order | researchgate.netrsc.org |

| Activation Energy (Ea) | 77.2 ± 3.3 kJ/mol | researchgate.net |

| Typical Temperature Range | 180 - 250 °C | wikipedia.orgrsc.orgulisboa.pt |

The specific isomer of eicosene used as the starting material significantly impacts the reaction and the resulting product distribution. The structure of the alkene, including the position of the double bond (terminal vs. internal) and its stereochemistry (cis vs. trans), dictates the regioselectivity of the ene reaction. ulisboa.pt

For thermal ene reactions, the abstraction of an allylic hydrogen follows the order: primary > secondary > tertiary, regardless of the thermodynamic stability of the resulting olefin product. ulisboa.pt When reacting with an internal olefin like an internal eicosene isomer, maleic anhydride can add to either side of the double bond, leading to a mixture of products. ulisboa.pt Studies have shown that a cis configuration and a more centrally located double bond can facilitate the maleinization reaction. researchgate.net Conversely, the reaction rate shows little variation with the increasing alkyl chain length of 1-alkenes, suggesting that the transition state is primarily influenced by the local environment of the double bond. rsc.org The stereochemistry of the product is often a trans-configured alkenylsuccinic anhydride, which points to a preference for an exo-transition state during the reaction. rsc.org

Alternative Synthetic Routes to Cyclic Anhydrides

While the ene reaction provides a direct route to this compound, the compound can also be synthesized from its corresponding dicarboxylic acid, eicosenylsuccinic acid. These methods involve an intramolecular cyclization-dehydration reaction.

Cyclic anhydrides can be formed from their parent dicarboxylic acids through dehydration. allen.in This is particularly effective for forming stable five- or six-membered rings, such as the succinic anhydride moiety. libretexts.orgsciencemadness.org

Traditional laboratory methods employ strong dehydrating agents like phosphorus pentoxide (P₂O₅), acetyl chloride, or thionyl chloride to facilitate the removal of a water molecule. allen.inwikipedia.org Simple thermal dehydration by heating the dicarboxylic acid can also yield the cyclic anhydride, though often under harsh conditions. wikipedia.orgkhanacademy.org

More recently, efficient and high-yielding catalytic systems have been developed that operate under milder conditions. acs.orgacs.org One such method uses a catalyst prepared in situ from magnesium chloride (MgCl₂) and a dialkyl dicarbonate. acs.orgacs.orgresearchgate.net This system has proven robust for converting various dicarboxylic acids into their corresponding cyclic anhydrides with high selectivity and yield. acs.org The byproducts of this reaction, such as carbon dioxide and an alcohol, are volatile, simplifying product purification. acs.org

Table 2: Catalytic Dehydration of Dicarboxylic Acids

| Dicarboxylic Acid | Catalyst System | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Succinic Acid | MgCl₂ / Dialkyl dicarbonate | Mild temperature | High | acs.orgacs.org |

| Glutaric Acid | MgCl₂ / Dialkyl dicarbonate | Mild temperature | High | acs.org |

| Methylsuccinic Acid | MgCl₂ / Dialkyl dicarbonate | Mild temperature | High | acs.org |

The reaction between an acyl halide and a carboxylic acid or its salt is a well-established method for forming both symmetrical and unsymmetrical anhydrides. libretexts.orgniscpr.res.inpressbooks.pub To synthesize this compound, its precursor dicarboxylic acid could first be converted into an acyl chloride. The reaction of a dicarboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can generate the corresponding diacyl chloride or monoacyl chloride. pressbooks.pub

The intramolecular cyclization of the monoacyl chloride of eicosenylsuccinic acid would yield the target cyclic anhydride. Alternatively, an intermolecular reaction between an acyl chloride and a carboxylate salt can be employed. niscpr.res.inorganicchemistrytutor.com For example, reacting an acyl chloride with a sodium salt of a carboxylic acid effectively produces an anhydride. allen.in These reactions often proceed smoothly, and in cases where a neutral carboxylic acid is used instead of a salt, a weak base like pyridine (B92270) is typically added to neutralize the HCl byproduct and drive the reaction to completion. khanacademy.orgpressbooks.pub

Carbonylation Reactions of Alkyl Precursors

Carbonylation reactions offer a direct route to synthesizing anhydrides. In the context of succinic anhydrides, the carbonylation of acetylene (B1199291) is a notable pathway. mdpi.com Research has shown that the ratio of carbon monoxide (CO) to acetylene (C2H2) is a critical parameter that significantly influences the yield of succinic anhydride. mdpi.com Empirical modeling, such as polynomial regression, has been employed to optimize this gas ratio, with studies indicating that a quartic model can effectively predict the variance in product yield. mdpi.com

Another significant advancement is the double carbonylation of epoxides to produce succinic anhydrides. nih.gov This process occurs in two distinct, sequential stages: the initial carbonylation of the epoxide to a beta-lactone, followed by the carbonylation of the beta-lactone to the final succinic anhydride. nih.gov This one-pot conversion is facilitated by specific bimetallic catalysts. nih.gov

A light-mediated, copper-catalyzed process has also been developed for the production of aliphatic, symmetric acid anhydrides from alkyl (pseudo-)halides. researchgate.net This single-step carbonylation method avoids the use of precious metals and operates under mild conditions. researchgate.net

Catalytic Approaches in Anhydride Synthesis

Catalysts are fundamental to over 80% of all manufactured chemical products, enhancing reaction rates and selectivity. thermofisher.com In the synthesis of this compound and related compounds, various catalytic systems are employed.

Role of Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in many organic syntheses, including the formation of anhydrides. Lewis acids function by activating electrophiles, making them more susceptible to nucleophilic attack. sioc.ac.cnmdpi.com In the context of anhydride synthesis, Lewis acids can catalyze the reaction between acid chlorides and carboxylic acids. libretexts.org

Several Lewis acids have been investigated for their efficacy in acylation reactions, which are central to anhydride formation. organic-chemistry.org Studies have shown that metal triflates, such as copper(II) triflate (Cu(OTf)2), are highly efficient catalysts for these reactions under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive acyl triflate intermediate. organic-chemistry.org Niobium pentoxide (Nb2O5) has also emerged as a robust, water- and base-tolerant heterogeneous Lewis acid catalyst for reactions involving carboxylic acid derivatives. researchgate.net

The table below summarizes the performance of various Lewis acid catalysts in acylation reactions.

| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

| Cu(OTf)2 | Alcohols, Thiols, Sugars | CH2Cl2 | Mild | High | organic-chemistry.org |

| Sn(OTf)2 | Alcohols, Thiols, Sugars | CH2Cl2 | Mild | High | organic-chemistry.org |

| Nb2O5 | Dicarboxylic acids and amines | - | - | Highest among tested | researchgate.net |

| Al3+-montmorillonite | Succinic anhydride and p-cresol | Toluene | 8h | - | core.ac.uk |

Photocatalytic Synthesis Pathways

Visible light-driven photocatalysis has gained prominence as a sustainable and powerful tool in organic synthesis, allowing for the generation of reactive radical species under mild conditions. sioc-journal.cnuni-regensburg.de This approach has been successfully applied to the synthesis of various organic molecules, including those with anhydride functionalities. researchgate.netuni-regensburg.de

One notable method involves a light-mediated, copper-catalyzed carbonylation of alkyl halides to produce aliphatic acid anhydrides. researchgate.net This process utilizes simple copper salts and an abundant base to generate a heterogeneous copper photocatalyst in situ. researchgate.net Another strategy employs redox-active esters in conjunction with an iridium-based photocatalyst under visible light to create polycyclic indolones from indole (B1671886) precursors and cyclic anhydrides. uni-regensburg.de

Industrial Catalyst Systems and Process Optimization

In industrial settings, the efficiency, durability, and reusability of catalysts are paramount. topsoe.com For anhydride production, particularly maleic anhydride, vanadium-phosphorus-oxygen (VPO) catalysts are widely used. google.com Process optimization often involves the development of catalyst systems that exhibit high activity and selectivity over extended periods.

Continuous-flow reactors offer significant advantages for industrial synthesis, including improved heat and mass transfer, and simplified product separation. mit.edu A notable example is the continuous production of succinic anhydrides via the carbonylation of β-lactones in a packed bed reactor containing a heterogeneous bimetallic ion-pair catalyst. mit.edu This system, Co(CO)4− incorporated into Cr-MIL-101, demonstrates high activity and allows for the straightforward isolation of the anhydride product. mit.edu

The development of catalysts for specific applications, such as hydroprocessing and purification, is also a key area of industrial research. topsoe.com

Purification and Isolation Strategies for this compound

The final step in the synthesis of this compound is its purification and isolation. Common laboratory techniques for purifying anhydrides include distillation and recrystallization. For instance, crude succinic anhydride can be purified by dissolving it in hot acetic anhydride followed by cooling to induce crystallization. orgsyn.org The resulting crystals are then washed with a solvent like absolute ether and dried. orgsyn.org

In industrial processes, especially those utilizing continuous-flow systems with heterogeneous catalysts, purification can be significantly simplified. For example, in the continuous-flow production of succinic anhydride, the product can be isolated by simple evaporation of the solvent from the fully converted product stream. mit.edu The choice of purification method also depends on the physical state and properties of the anhydride. This compound is described as a light orange-brown clear liquid that is insoluble in water. rexresearch1.com For water-insoluble anhydrides, organic solvents such as isopropanol, benzene, toluene, chloroform, or carbon tetrachloride can be used to create a solution or dispersion for application or further processing. google.com

Chemical Reactivity and Mechanistic Transformations of Eicosenylsuccinic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of Eicosenylsuccinic anhydride (B1165640), like other cyclic anhydrides, involves nucleophilic acyl substitution. The two carbonyl carbons of the anhydride group are electrophilic centers susceptible to attack by a wide range of nucleophiles. This process is not a direct displacement but proceeds through a distinct, two-step addition-elimination mechanism. saskoer.cacrunchchemistry.co.uk

Ring-Opening Mechanisms with Nucleophiles

The fundamental reaction pathway for Eicosenylsuccinic anhydride involves the ring-opening of the succinic anhydride moiety upon attack by a nucleophile. The reaction proceeds via a tetrahedral intermediate.

Mechanism Steps:

Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbon-oxygen π bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. saskoer.ca

Elimination (Ring-Opening): The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the carbon-oxygen single bond within the anhydride ring is cleaved. This bond cleavage is favorable due to the release of ring strain. The departing oxygen atom becomes a carboxylate, resulting in a ring-opened product that contains both the nucleophile and a carboxylic acid group. saskoer.castackexchange.com

This general mechanism underpins the specific reactions of ESA with various nucleophiles, including alcohols, amines, and water.

Esterification with Alcohols

This compound readily reacts with alcohols in a process known as alcoholysis to form a monoester product. This reaction is of significant industrial importance, as it is the basis for its ability to modify the surface of materials rich in hydroxyl groups, such as cellulose (B213188) and starch. wikipedia.orgmdpi.comresearchgate.net The reaction results in the formation of an ester linkage and a free carboxylic acid group.

The general reaction can be summarized as: this compound + Alcohol → Eicosenylsuccinic acid monoester

The mechanism follows the general nucleophilic acyl substitution pathway, where the alcohol's oxygen atom acts as the nucleophile. saskoer.calibretexts.org Studies on analogous ASAs have shown that they react with simple alcohols like ethanol (B145695) to form the corresponding ester bonds. encyclopedia.pub While the reaction can proceed without a catalyst, it is often facilitated by the use of a weak base like pyridine (B92270), which assists in the deprotonation steps. libretexts.org

| Reactant | Nucleophile | Key Conditions | Product | Byproduct |

|---|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol) | Neutral or with a base catalyst (e.g., Pyridine) | Eicosenylsuccinic acid monoester | None (the second acid group is part of the main product) |

Amidation with Amines

The reaction of this compound with primary or secondary amines yields an amic acid (an amide-acid). This amidation reaction is typically rapid and efficient due to the high nucleophilicity of amines. stackexchange.com

The reaction proceeds in two stages:

Nucleophilic Attack and Ring Opening: The amine attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to open the ring, forming an amic acid. stackexchange.comlibretexts.org

Acid-Base Reaction: The newly formed carboxylic acid group can then react with a second equivalent of the amine (which is basic) in an acid-base reaction to form an ammonium (B1175870) carboxylate salt. saskoer.cacrunchchemistry.co.uk

Therefore, two equivalents of the amine are typically required for the reaction to go to completion: one to act as the nucleophile and the second to act as a base. saskoer.ca The final product is the ammonium salt of the N-substituted eicosenylsuccinamic acid. Patents have described the reaction of various alkenyl succinic anhydrides with different amines to create complex products with applications as additives in lubricating oils. google.com

| Reactant | Nucleophile | Stoichiometry | Intermediate Product | Final Product |

|---|---|---|---|---|

| This compound | Primary or Secondary Amine | 2 equivalents of amine | Amic Acid | Ammonium Carboxylate Salt of the Amic Acid |

Hydrolytic Degradation Pathways

Hydrolysis is a significant and often undesirable reaction pathway for this compound, particularly in its aqueous applications. tappi.orgnewspulpaper.com The anhydride ring is highly susceptible to attack by water, leading to rapid degradation into the corresponding dicarboxylic acid: eicosenylsuccinic acid. tappi.org

This reaction follows the same ring-opening mechanism, with water acting as the nucleophile. The rate of hydrolysis is highly dependent on several factors:

pH: The hydrolysis rate is significantly affected by pH. tappi.org Base-catalyzed hydrolysis, involving the attack of a hydroxide (B78521) ion, is much faster than the reaction with neutral water.

Temperature: An increase in temperature accelerates the rate of hydrolysis. encyclopedia.pubtappi.org

Emulsion State: In industrial applications, ESA is used as an emulsion. The stability and particle size of this emulsion can influence the hydrolysis rate. The process must be carefully controlled, as the emulsion can become unusable as a sizing agent within minutes due to hydrolysis. tappi.org

Kinetic studies on similar alkenyl succinic anhydrides show that the hydrolysis can be modeled as a pseudo-first-order reaction. tappi.org For example, a study comparing ethyl oleate (B1233923) succinic anhydride (EOSA) with conventional ASAs found that the hydrolysis rate constant of EOSA at pH 7 was approximately one-fourth that of the ASA, indicating that structural modifications can improve hydrolytic stability. tappi.org

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| Increasing pH (Alkaline) | Increases | tappi.org |

| Increasing Temperature | Increases | encyclopedia.pubtappi.org |

| Time in Aqueous Emulsion | Increases extent of hydrolysis over time | tappi.org |

Reactions with Polymer Backbones and Macromolecules

A crucial aspect of this compound's utility is its ability to react with and modify the properties of polymers and macromolecules. This is most notably demonstrated in its reactions with natural polysaccharides like cellulose and starch, which are central to its function as a sizing agent in papermaking. wikipedia.orgmdpi.com

Grafting Reactions and Mechanism

The reaction of this compound with a polymer backbone containing reactive functional groups, such as the hydroxyl groups of cellulose, is a form of a "grafting to" reaction. researchgate.netfrontiersin.orgnih.gov In this process, the ESA molecule is covalently attached as a side chain to the main polymer backbone.

The widely accepted mechanism for this grafting is the esterification reaction between the anhydride group of ESA and the hydroxyl groups on the cellulose or starch polymer. researchgate.netresearchgate.net The long eicosenyl chain then orients away from the fiber, creating a hydrophobic surface. proquest.com This covalent bond formation is believed to anchor the hydrophobic tails to the fiber surface, imparting water resistance. proquest.com

However, the efficiency and even the necessity of this covalent grafting have been subjects of scientific debate. Some research suggests that the extent of ester bond formation may be insignificant and that the sizing effect is primarily due to the adsorption and associative interaction of the hydrolyzed form of ESA (eicosenylsuccinic acid) with the cellulose fibers and other components in the paper pulp. wikipedia.orgnih.gov Despite this, the potential for covalent reaction remains a key aspect of its chemistry. The reaction can be influenced by drying conditions, with heat promoting the esterification process. researchgate.net

Cross-Linking Mechanisms

This compound (ESA) serves as a versatile cross-linking agent, particularly in the curing of epoxy resins. Its reactivity stems from the strained anhydride ring, which can be opened by nucleophiles present in a polymer system, leading to the formation of a durable three-dimensional network. The long eicosenyl (C20) chain plays a significant role in the physical properties of the final cross-linked material, often imparting increased flexibility and hydrophobicity.

The primary cross-linking mechanism involves the reaction of the anhydride with hydroxyl groups and epoxide rings. azom.compolymerinnovationblog.com This process is typically initiated by heat and can be accelerated by the presence of a catalyst, such as a tertiary amine (e.g., N,N-Dimethylbenzylamine). researchgate.net

The mechanism proceeds in two main stages:

Ring-Opening and Ester Formation: A hydroxyl group, either present on the epoxy resin backbone or from trace moisture, initiates a nucleophilic attack on one of the carbonyl carbons of the this compound ring. This opens the ring to form a monoester with a pendant carboxylic acid group. polymerinnovationblog.com

Esterification with Epoxide: The newly formed carboxylic acid group then reacts with an epoxide ring (oxirane) on another polymer chain. This reaction, which is also a form of esterification, forms a hydroxyl group and a stable ester linkage, effectively creating a cross-link. The hydroxyl group generated in this step can then react with another anhydride molecule, propagating the cross-linking process throughout the polymer matrix. azom.com

The table below summarizes the key reactants and conditions involved in a typical epoxy cross-linking reaction with an alkenyl succinic anhydride like ESA.

| Component | Function | Example | Typical Conditions |

| Epoxy Resin | Polymer Backbone | Diglycidyl ether of bisphenol A (DGEBA) | Stoichiometric ratio with hardener |

| This compound | Cross-linking Agent (Hardener) | - | Varied, based on desired properties |

| Catalyst/Accelerator | Speeds up curing reaction | Tertiary amines (e.g., N,N-Dimethylbenzylamine) | ~1-2 parts per hundred parts resin (phr) |

| Temperature | Provides activation energy | 150-200°C | Curing schedules vary (e.g., 2 hrs at 160°C) |

This interactive table provides an overview of components in an epoxy resin system cross-linked with an alkenyl succinic anhydride.

Derivatization Reactions for Specific Chemical Transformations

The electrophilic nature of the carbonyl carbons in this compound makes it a valuable intermediate for various derivatization reactions. These transformations typically involve nucleophilic acyl substitution, where a nucleophile attacks the anhydride, leading to ring-opening and the formation of a new functional group. libretexts.orglibretexts.org These derivatives are synthesized to modify the molecule's properties for specific industrial applications, such as surfactants, corrosion inhibitors, and lubricant additives.

Common derivatization reactions include reactions with alcohols and amines to form esters and amides, respectively.

Esterification with Alcohols: this compound reacts readily with alcohols (alcoholysis) to produce monoesters. libretexts.org The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on a carbonyl carbon of the anhydride. This opens the ring to yield a product that contains both an ester and a carboxylic acid functional group. The reaction can often be promoted by gentle heating or the use of a base like pyridine, which deprotonates the alcohol to increase its nucleophilicity and neutralizes the resulting carboxylic acid. libretexts.org

Reactants: this compound, Alcohol (e.g., Ethanol, Polyol)

Product: Eicosenylsuccinate Monoester

By-product: None (atom-economical reaction)

Amidation with Amines: The reaction with primary or secondary amines (aminolysis) is typically rapid and results in the formation of an amide. libretexts.org The amine's nitrogen atom acts as the nucleophile, attacking the anhydride ring to form an intermediate that resolves into a stable amide and a carboxylate salt. libretexts.org Depending on the stoichiometry, further reaction at elevated temperatures can lead to the formation of an imide through the dehydration of this intermediate. These derivatives, particularly those made with polyamines or alkanolamines, are widely used as dispersants and detergents in lubricating oils.

Reactants: this compound, Amine (e.g., Ethylamine, Diethanolamine)

Product: Eicosenylsuccinamic acid (amide-acid)

By-product: None

The table below details research findings on the derivatization of analogous long-chain alkenyl succinic anhydrides, which provide a model for the expected reactivity of ESA.

| Nucleophile | Derivative Type | Reaction Conditions | Potential Application |

| Polyol (e.g., Glycerol) | Monoester / Polyester (B1180765) | 120-160°C, optional catalyst | Emulsifiers, Surfactants |

| Diethanolamine | Amide-Ester | 80-120°C, solvent | Corrosion inhibitors, Lubricant additives |

| Polyamine (e.g., TETA) | Amide / Imide | 150-180°C, water removal | Fuel and lubricant dispersants |

| Water | Dicarboxylic Acid | Room Temperature (slow) or heating | Intermediate for salts |

This interactive table summarizes derivatization reactions and potential applications based on the established chemistry of long-chain alkenyl succinic anhydrides.

Polymer Chemistry and Advanced Materials Science Applications

Eicosenylsuccinic Anhydride (B1165640) as a Monomer in Polymer Synthesis

Eicosenylsuccinic anhydride, with its reactive anhydride ring and a long C20 alkenyl chain, presents theoretical potential as a monomer in various polymerization reactions. The anhydride functionality allows it to participate in ring-opening polymerizations, while the long hydrophobic eicosenyl group can impart specific properties such as hydrophobicity, flexibility, and a lower glass transition temperature to the resulting polymers.

Currently, there are no specific ring-opening polymerization (ROP) studies focused exclusively on this compound in the available literature. However, based on the known reactivity of other cyclic anhydrides, it is plausible that this compound could undergo homopolymerization under certain catalytic conditions, although this is generally less common for succinic anhydride derivatives compared to their copolymerization with other monomers.

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a well-established method for synthesizing polyesters. This approach is highly atom-economical and allows for the creation of polymers with controlled molecular weights and low dispersity. While direct studies on this compound are absent, research on analogous compounds like succinic anhydride, maleic anhydride, and phthalic anhydride provides a strong basis for predicting its behavior. The general reaction involves the alternating insertion of the epoxide and anhydride monomers into the growing polymer chain.

The copolymerization of cyclic anhydrides with epoxides typically proceeds in a highly alternating fashion, driven by the reaction mechanism under various catalytic systems (e.g., metal-salen complexes, phosphonium salts). This results in a polyester (B1180765) with a regular [anhydride-epoxide] repeating unit structure. For this compound, this would lead to a polyester with a long pendant C20 alkenyl chain at every other monomer unit, significantly influencing the polymer's physical properties. The bulky nature of the eicosenyl group might sterically hinder the polymerization kinetics compared to smaller, unsubstituted anhydrides.

Terpolymerization involving carbon dioxide (CO2), an epoxide, and a cyclic anhydride is an advanced strategy to produce copolymers containing both carbonate and ester linkages. This method allows for the tuning of material properties by varying the ratio of polycarbonate to polyester segments. A potential terpolymerization involving this compound, an epoxide, and CO2 could yield a complex copolymer with segments that offer the properties of both polycarbonates (e.g., good mechanical strength) and polyesters with long hydrophobic side chains (e.g., increased flexibility and hydrophobicity). The catalytic system would play a crucial role in controlling the sequence and blockiness of the resulting terpolymer.

Modern controlled polymerization techniques, such as living polymerization, are instrumental in synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ). For the ROCOP of anhydrides and epoxides, the choice of catalyst and initiator is critical to achieving this control. While no data exists for this compound, studies with other anhydrides have demonstrated that bifunctional catalysts can effectively control polymerization, leading to predictable polymer chain lengths. It is anticipated that similar techniques could be applied to this compound, although catalyst activity might need optimization to accommodate the sterically demanding monomer.

Table 1: Predicted Outcomes of Controlled Ring-Opening Copolymerization of this compound with a Generic Epoxide

| Catalyst System | Expected Dispersity (Đ) | Molecular Weight Control | Potential Challenges |

|---|---|---|---|

| Metal-Salen Complex + Co-catalyst | Low (typically < 1.2) | High, dependent on monomer/initiator ratio | Potential for side reactions at higher temperatures. Steric hindrance from the eicosenyl chain may affect reaction rates. |

| Bifunctional Catalysts | Very Low (approaching 1.0) | Excellent, characteristic of living polymerization | Catalyst synthesis can be complex. The large side chain might influence catalyst-monomer interaction. |

Ring-Opening Copolymerization (ROCOP) with Cyclic Ethers and Epoxides

Functionalization and Modification of Polymeric Systems

The anhydride group in this compound is a versatile functional handle for modifying existing polymers. This process, known as polymer functionalization or grafting, can impart new properties to a base polymer. The long alkenyl chain of this compound would introduce significant hydrophobicity and potentially act as a plasticizer.

The reaction of the anhydride moiety with hydroxyl or amine groups on a polymer backbone (such as cellulose (B213188), chitosan, or synthetic polymers like polyvinyl alcohol) would result in the covalent attachment of the eicosenylsuccinate group via an ester or amide linkage, respectively. This modification can dramatically alter the surface properties of the material, for instance, by increasing its water resistance. While studies on dodecenyl succinic anhydride (DDSA) have shown its effectiveness in modifying biopolymers, similar research specifically utilizing this compound is yet to be reported. The longer C20 chain of this compound would be expected to provide an even greater hydrophobic effect compared to the C12 chain of DDSA.

Table 2: Potential Polymer Systems for Functionalization with this compound

| Base Polymer | Reactive Group on Polymer | Expected Modification Reaction | Anticipated Change in Property |

|---|---|---|---|

| Starch / Cellulose | Hydroxyl (-OH) | Esterification | Increased hydrophobicity, improved thermoplasticity. |

| Chitosan | Amine (-NH2) and Hydroxyl (-OH) | Amidation and Esterification | Enhanced water resistance, potential for self-assembly in aqueous media. |

| Polyvinyl Alcohol | Hydroxyl (-OH) | Esterification | Reduced water solubility, increased flexibility. |

Covalent Modification of Bio-derived Polymers (e.g., Lignin (B12514952), Starch, Polylactic Acid)

The esterification of bio-derived polymers with alkenyl succinic anhydrides (ASAs), such as this compound, is a prominent strategy for altering their inherent properties. This modification typically involves the reaction of the anhydride with the hydroxyl (-OH) groups abundant in these natural polymers, leading to the formation of a covalent ester linkage and a pendant carboxylic acid group.

The reaction substitutes hydrophilic hydroxyl groups with the ASA moiety, rendering the polymer surface more hydrophobic. For instance, the modification of lignin with cyclic anhydrides like succinic anhydride has been shown to increase its thermal stability. This improvement is attributed to the increased hydrophobicity and the potential for the formation of diester cross-links in addition to monoesters. Similarly, starch is commonly esterified with ASAs in aqueous media under alkaline conditions to produce amphiphilic molecules with applications as emulsifiers and encapsulating agents. mdpi.comusda.govfrontiersin.orgconicet.gov.ar The introduction of the long alkenyl chain from ESA can significantly enhance the hydrophobic character of starch, altering its gelatinization temperature, swelling power, and paste viscosity. conicet.gov.ar

In the case of polylactic acid (PLA), a biodegradable polyester, grafting succinic anhydride onto its backbone can introduce new functionalities. This process can be used to create PLA-graft-succinic anhydride (PLA-g-SAh) copolymers. mdpi.com The degree of grafting can be controlled, leading to materials with tailored properties for specific applications, such as responsive polymer systems. mdpi.com

Table 1: Effects of Alkenyl Succinic Anhydride Modification on Bio-derived Polymers

| Polymer | Modifying Agent Family | Key Reaction | Primary Outcome | Ref. |

|---|---|---|---|---|

| Lignin | Cyclic Anhydrides | Esterification of hydroxyl groups | Increased thermal stability and hydrophobicity | usda.gov |

| Starch | Alkenyl Succinic Anhydrides | Esterification of hydroxyl groups | Amphiphilic properties, altered viscosity and gelatinization | conicet.gov.arnih.gov |

Development of Responsive Polymer Systems

The anhydride group introduced by grafting ESA or similar molecules onto a polymer backbone serves as a reactive site for creating responsive materials. These "smart" polymers can change their chemical or physical properties in response to external stimuli.

A key example is the development of amine-responsive polymers. Succinic anhydride grafted onto a PLA backbone creates a material that can react with amines. mdpi.com The reaction mechanism involves a nucleophilic attack by the amine's lone electron pair on a carbonyl carbon of the anhydride ring. This leads to a ring-opening amidation reaction, forming a succinamic acid (an amide and a carboxylic acid). mdpi.com This chemical transformation alters the polymer's properties, a change that can be detected and utilized for sensing applications, such as monitoring food spoilage through the detection of biogenic amines. mdpi.com The PLA backbone provides mechanical and chemical stability for the functional anhydride groups during this reaction. mdpi.com

Surface Modification for Interfacial Properties

This strategy is particularly useful for incorporating hydrophilic fillers, like cellulose nanocrystals (CNCs), into hydrophobic polymer matrices. The surface esterification of CNCs with succinic anhydride introduces aliphatic chains and carboxylic end groups. mdpi.com This modification can improve the thermal stability of the CNCs and their dispersion within a polymer, which is crucial for enhancing the mechanical properties of the resulting nanocomposite. mdpi.com Similarly, modifying cellulose nanofibers with alkenyl succinic anhydride has been shown to improve their compatibility with high-density polyethylene, leading to enhanced tensile strength and modulus in the composite material. researchgate.net

The modification can also be used to create complexes with enhanced interfacial properties. For example, complexes formed between octenyl succinic anhydride-modified starch and chitosan have been studied for their interfacial adsorption dynamics and wettability, which are critical for their performance as emulsion stabilizers. nih.gov

Table 2: Research Findings on Surface Modification with Succinic Anhydrides

| Substrate | Modifying Agent | Polymer Matrix | Key Improvement | Ref. |

|---|---|---|---|---|

| Cellulose Nanocrystals | Succinic Anhydride | N/A (for thermal stability) | Controlled surface properties and optimized thermal stability | mdpi.com |

| Cellulose Nanofibers | Alkenyl Succinic Anhydride | High-Density Polyethylene (HDPE) | Improved dispersion and tensile properties of the composite | researchgate.net |

| Carbon Fibers | Silane (post-oxidation) | Maleic Anhydride-Grafted Polypropylene (MAPP) | ~450% increase in interfacial shear strength due to covalent bonding | mdpi.com |

Design of Advanced Polymer Architectures

The reactivity of this compound allows for its use as a monomer or building block in the synthesis of polymers with sophisticated and controlled architectures, leading to materials with unique properties.

Synthesis of Poly(ester-alt-ethers) and Polyanhydrides

This compound can be converted into a dicarboxylic acid monomer through hydrolysis, which can then be used in polycondensation reactions. Polyanhydrides are a class of biodegradable polymers known for their surface-eroding characteristics, making them suitable for controlled drug delivery. nih.govresearchgate.net They are typically synthesized via the melt polycondensation of dicarboxylic acid monomers, often using acetic anhydride to form activated diacid-anhydride prepolymers. mdpi.comnih.gov A diacid derived from ESA could be incorporated into the polyanhydride backbone, introducing the long hydrophobic alkenyl chain, which would significantly influence the polymer's degradation rate, crystallinity, and drug release profile. nih.gov

Poly(ester-alt-ethers) combine the rigidity of ester linkages with the flexibility of ether linkages. rsc.org A common synthesis route is the ring-opening copolymerization of anhydrides and epoxides. rsc.orgdntb.gov.uabohrium.com In this process, this compound could potentially be used as the anhydride monomer (A) to react with an epoxide (B), creating a polymer with a defined alternating sequence and imparting hydrophobicity from the C20 side chain.

Creation of Reprocessable Thermosets and Vitrimers

Vitrimers are a class of polymers that behave like conventional thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures due to dynamic covalent bonds. Epoxy-anhydride systems are a well-established chemistry for creating vitrimers. mdpi.com

The curing of epoxy resins with anhydrides like ESA forms a cross-linked network of polyester chains. The key to vitrimeric behavior lies in the presence of a catalyst (often an internal tertiary amine or an added catalyst like a zinc salt) that facilitates transesterification reactions at high temperatures. mdpi.com These bond exchange reactions allow the network topology to rearrange, enabling stress relaxation, flow, and reprocessing without depolymerization. The long aliphatic chain of ESA would act as an internal plasticizer, influencing the glass transition temperature (Tg) and the topology freezing transition temperature (Tv) of the resulting vitrimer. mdpi.com

Multiblock and Gradient Copolymer Formations

The distinct chemical nature of the anhydride group and the alkenyl tail in ESA allows for its strategic placement within complex polymer chains. A diacid or diester derivative of ESA could be used as a comonomer in step-growth polymerization to create multiblock copolymers. For example, it could be polymerized with other diols and diacids to form a hydrophobic block within a larger amphiphilic block copolymer structure. Such copolymers are known to self-assemble into various nanostructures in solution.

Gradient copolymers feature a gradual change in monomer composition along the polymer chain. While direct synthesis using ESA in a gradient fashion would be complex, its derivatives could be employed in controlled polymerization techniques. The reactivity of the anhydride allows it to be incorporated into a polymer backbone, and the pendant alkenyl chain could then be functionalized in a subsequent step, potentially creating a gradient of functionality along the polymer chain.

Structure-Property Relationships in this compound-Derived Polymers

This compound (ESA) is a derivative of succinic anhydride featuring a C20 alkenyl chain. This long hydrocarbon chain imparts significant hydrophobicity and flexibility. When incorporated into a polymer matrix, the structure of ESA serves as a critical determinant of the final material's properties. The anhydride ring provides a reactive site for polymerization, typically through ring-opening reactions to form polyesters or polyamides, while the vinyl group on the alkenyl chain offers a route for free-radical polymerization. This dual reactivity allows for the creation of a diverse range of polymer architectures, from linear copolymers to cross-linked networks. The relationship between the molecular structure of these polymers and their macroscopic properties is governed by factors such as the choice of co-monomers, the topology of the polymer network, and the inherent thermal stability of the chemical bonds.

Influence of Monomer Composition on Polymer Properties

The properties of polymers derived from this compound can be precisely tailored by copolymerizing it with other monomers. The nature and ratio of these co-monomers significantly influence the polymer's thermal, mechanical, and chemical characteristics.

In polyester synthesis, ESA can be reacted with various diols. The length and flexibility of the diol co-monomer directly impact the properties of the resulting polymer.

Short-chain diols (e.g., ethylene glycol, 1,4-butanediol) create more rigid polymer chains, leading to materials with higher glass transition temperatures (Tg), increased stiffness, and higher melting points due to more efficient chain packing and crystallinity.

Long-chain diols (e.g., 1,10-decanediol) introduce greater flexibility into the polymer backbone. This, combined with the long C20 side chain from ESA, results in polymers with lower Tg, reduced stiffness, and enhanced elastomeric properties.

The long, non-polar eicosenyl side chain acts as an internal plasticizer, reducing intermolecular forces between polymer chains and increasing free volume, which generally lowers the Tg and modulus.

Alternatively, the vinyl group of ESA can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) via free-radical polymerization. This process yields a polymer with a carbon-carbon backbone and pendant succinic anhydride groups. The composition of these copolymers dictates their functionality:

High ESA content: Leads to a highly hydrophobic polymer with numerous reactive anhydride side groups, which can be used for subsequent grafting or cross-linking.

Low ESA content: Incorporating small amounts of ESA into a polymer like polystyrene can improve its adhesion, dyeability, and provide sites for cross-linking without drastically altering the bulk properties of the primary polymer.

The influence of monomer composition on the properties of hypothetical ESA-based polyesters is illustrated in the table below.

| ESA Molar Ratio (%) | Co-monomer (Diol) | Expected Glass Transition Temp. (Tg) | Expected Young's Modulus | Key Characteristics |

|---|---|---|---|---|

| 50 | 1,4-Butanediol | Moderate | High | Semi-crystalline, rigid material |

| 50 | 1,10-Decanediol | Low | Low | Amorphous, flexible, elastomeric |

| 20 | 1,4-Butanediol | High | High | Rigid, with some flexibility from ESA |

| 80 | 1,10-Decanediol | Very Low | Very Low | Soft, tacky material |

Network Topology and Cross-linking Density Effects

Creating a three-dimensional network structure through cross-linking dramatically enhances the mechanical and thermal properties of polymers derived from this compound. The topology of this network—defined by the nature of the cross-links and their density—is a critical factor in determining the material's performance. scienomics.com

Polymers synthesized from ESA offer several pathways for cross-linking:

Via Anhydride/Carboxyl Groups: In polyesters formed from ESA, unreacted anhydride rings or resulting carboxylic acid groups can be reacted with cross-linking agents like epoxides, polyols, or metal ions.

Via Hydroxyl Groups: If an excess of a diol co-monomer is used during polyesterification, the resulting hydroxyl-terminated chains can be cross-linked with agents like diisocyanates or other anhydrides.

Via the Alkenyl Chain: The double bond in the eicosenyl side chain can be utilized for cross-linking through vulcanization-type reactions or radiation-induced cross-linking.

The cross-linking density , or the number of cross-links per unit volume, has a profound and predictable effect on polymer properties. nih.gov

Low Cross-link Density: Results in a soft, flexible network. The material behaves as an elastomer, capable of large deformations and swelling significantly in compatible solvents. The long eicosenyl chains between cross-links would contribute to a low modulus.

High Cross-link Density: Creates a rigid, brittle thermoset. scienomics.com The movement of polymer chains is severely restricted, leading to a high modulus, increased thermal stability, and excellent resistance to solvents and chemical attack. scienomics.com However, toughness and elongation at break are significantly reduced.

The unique structure of ESA, with its long, flexible side chain, introduces an interesting topological feature. Even at high cross-link densities, the eicosenyl chains can create localized regions of flexibility within a rigid network, potentially leading to materials that are both strong and tough. This is a departure from typical thermosets where high cross-link density invariably leads to brittleness. rsc.org

The table below summarizes the general effects of increasing cross-linking density on the properties of ESA-derived polymers.

| Property | Effect of Increasing Cross-linking Density |

|---|---|

| Young's Modulus | Increases |

| Tensile Strength | Increases (up to a point, then may decrease due to brittleness) |

| Elongation at Break | Decreases |

| Glass Transition Temperature (Tg) | Increases |

| Solvent Swelling | Decreases |

| Hardness | Increases |

Thermal Stability and Degradation Profiles of Polymeric Materials

The thermal stability of polymers derived from this compound is primarily dictated by the chemistry of the polymer backbone. For ESA-based polyesters, the stability is comparable to that of other aliphatic polyesters, such as poly(alkylene succinate)s. mdpi.com

Thermogravimetric analysis (TGA) of aliphatic polyesters shows high thermal stability, with decomposition typically occurring in a single step at temperatures between 420-430 °C. mdpi.com The degradation profile is influenced by the specific co-monomer used. For instance, polyesters made with longer, more flexible diols may exhibit slightly lower onset temperatures for decomposition compared to those made with short, rigid diols. mdpi.com

The primary mechanism for the thermal degradation of polyesters based on succinic anhydride is β-hydrogen bond scission. mdpi.commdpi.com This process involves the cleavage of the ester linkage, leading to the formation of molecules with vinyl and carboxyl end groups. A secondary degradation pathway is homolytic scission of the ester bonds. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) studies on related poly(alkylene succinate)s have identified several degradation products, including: mdpi.com

Succinic anhydride: Formed via a cyclization mechanism from succinic acid end groups. mdpi.com

Aldehydes: Resulting from α-hydrogen bond scission.

Cyclic products: Arising from intramolecular reactions. mdpi.com

The presence of the long C20 eicosenyl side chain in ESA-derived polymers would be expected to introduce additional degradation pathways related to the scission and rearrangement of this large alkyl group, potentially leading to a more complex mixture of volatile products upon pyrolysis. However, the main decomposition of the polyester backbone would follow the established mechanisms for succinates.

The following table presents typical thermal decomposition data for a series of poly(alkylene succinate)s, which serve as a model for understanding the thermal stability of ESA-based polyesters.

| Polymer | Tonset (°C) | Tmax (°C) | Char Residue at 600°C (%) |

|---|---|---|---|

| Poly(ethylene succinate) (PESu) | 389 | 422 | 0.1 |

| Poly(butylene succinate) (PBSu) | 385 | 421 | 0.2 |

| Poly(hexylene succinate) (PHSu) | 378 | 429 | 0.3 |

| Poly(octylene succinate) (POSu) | 373 | 430 | 0.2 |

| Poly(decylene succinate) (PDeSu) | 370 | 426 | 0.3 |

Data adapted from studies on poly(alkylene succinate)s, which are structurally analogous to ESA-polyester backbones. mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is an indispensable tool for probing the molecular structure of Eicosenylsuccinic anhydride (B1165640). By interacting with electromagnetic radiation, molecules reveal unique spectral fingerprints that provide detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure and dynamics of molecules. nih.gov It is particularly effective for monitoring the synthesis of Eicosenylsuccinic anhydride and characterizing the final product.

Reaction Monitoring: The synthesis of ESA, typically through the reaction of eicosene with maleic anhydride, can be monitored in real-time using benchtop NMR spectrometers. magritek.commagritek.com By acquiring a series of ¹H NMR spectra at regular intervals, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. nih.govresearchgate.net For instance, the characteristic peaks of the protons on the double bond of eicosene would diminish, while new signals corresponding to the protons on the newly formed succinic anhydride ring would emerge and increase in intensity. This allows for the precise determination of reaction kinetics, optimization of reaction conditions, and identification of the reaction endpoint without the need for sample extraction and quenching. magritek.combeilstein-journals.org

Product Characterization: Once the reaction is complete, high-resolution ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

¹H NMR: The spectrum would display characteristic signals for the long eicosenyl alkyl chain, including the terminal methyl group and the numerous methylene groups. Distinct signals would also appear for the protons attached to the succinic anhydride ring, typically in a different chemical shift region due to the influence of the adjacent carbonyl groups.

¹³C NMR: The carbon spectrum would corroborate the structure by showing signals for the carbonyl carbons of the anhydride group at a characteristic downfield shift (typically >170 ppm). Resonances for the carbons in the eicosenyl chain would also be present, allowing for a complete structural assignment.

The quantitative nature of NMR allows for the determination of the purity of the final product by integrating the characteristic peaks and comparing them to a known internal standard. magritek.com

Interactive Table: Expected ¹H NMR Chemical Shift Regions for this compound

| Functional Group | Proton Environment | Expected Chemical Shift (ppm) |

| Eicosenyl Chain | Terminal Methyl (-CH₃) | ~0.9 |

| Methylene (-CH₂-)n | ~1.2-1.4 | |

| Methine (-CH-) attached to ring | ~2.5-3.0 | |

| Succinic Anhydride Ring | Methylene (-CH₂-) in ring | ~2.7-3.2 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. nipne.ro For this compound, FT-IR is primarily used to confirm the presence of the characteristic cyclic anhydride group.

Acid anhydrides exhibit a unique and easily identifiable feature in their IR spectra: two distinct carbonyl (C=O) stretching absorption bands. spectroscopyonline.com This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. spectroscopyonline.com For cyclic anhydrides like the succinic anhydride moiety in ESA, the lower-wavenumber asymmetric stretch is typically more intense than the higher-wavenumber symmetric stretch. spectroscopyonline.com

In addition to the anhydride peaks, the spectrum of ESA would also show strong absorption bands corresponding to the C-H stretching and bending vibrations of the long eicosenyl alkyl chain. ieeesem.com A study on the related compound, octenyl succinic anhydride, identified new bands indicative of ester formation at 1723 cm⁻¹ and 1563 cm⁻¹. nih.gov The presence of the strong, split carbonyl peak is a definitive indicator of the successful formation of the anhydride. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyclic Anhydride | C=O Symmetric Stretch | 1870 - 1845 | Medium |

| Cyclic Anhydride | C=O Asymmetric Stretch | 1800 - 1775 | Strong |

| Cyclic Anhydride | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl Chain | C-H Stretch | 3000 - 2850 | Strong |

| Alkyl Chain | C-H Bend | 1470 - 1350 | Medium |

Advanced mass spectrometry (MS) techniques are essential for determining the precise molecular weight of this compound and confirming its elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to ionize the molecule without causing significant fragmentation. researchgate.net

High-resolution mass spectrometers, like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy. chemrxiv.orgnih.gov For this compound (C₂₄H₄₂O₃), the expected monoisotopic mass is 378.3134 Da. nih.gov High-resolution MS can confirm this mass to within a few parts per million, providing strong evidence for the correct elemental formula. Studies on similar polymeric anhydrides have shown that negative ion ESI-FTMS can yield excellent results. researchgate.net

Tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecular ion and analyze the resulting pieces. chemrxiv.org This provides valuable structural information. For this compound, characteristic fragmentation patterns would likely include:

Cleavage of the bond between the eicosenyl chain and the succinic anhydride ring.

Loss of CO and CO₂ from the anhydride moiety.

Fragmentation along the alkyl chain.

By analyzing these fragments, the connectivity of the molecule can be definitively established, complementing the data obtained from NMR and FT-IR. nih.gov

Chromatographic Separations for Compound Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for isolating the compound, determining its purity, and quantifying its presence in various matrices.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are versatile techniques for the analysis of this compound, with the choice often depending on the sample matrix and analytical goal.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. chromatographyonline.com For ESA, a high-temperature, nonpolar column (e.g., HP-5) would likely be used. google.com Detection is commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (GC-MS), which provides both quantification and structural identification. mdpi.comresearchgate.net Methods for analyzing the similar octenylsuccinic anhydride have been developed using GC-FID. lu.se Given the relatively high molecular weight of ESA, high inlet and oven temperatures would be necessary to ensure volatilization without thermal degradation.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is often more suitable for larger, less volatile, or thermally sensitive molecules like ESA. Separation is typically performed using a reverse-phase column (e.g., C18) where a polar mobile phase (like acetonitrile and water) elutes the compounds. sielc.comsielc.com Detection can be accomplished using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). nih.govnih.gov LC-MS, in particular, is a powerful combination that provides separation, quantification, and mass-based identification in a single analysis.

Interactive Table: Comparison of GC and LC for this compound Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Principle | Separation based on volatility | Separation based on polarity/solubility |

| Typical Column | Nonpolar (e.g., HP-5) | Reverse-Phase (e.g., C18) |

| Mobile Phase | Inert Gas (e.g., Helium) | Liquid Solvents (e.g., Acetonitrile/Water) |

| Typical Detector | FID, MS | UV, ELSD, MS |

| Suitability for ESA | Feasible, but may require high temperatures | Highly suitable, less risk of thermal degradation |

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.comnih.gov SFC is particularly advantageous for the analysis of carboxylic anhydrides like this compound. shimadzu.com

A primary challenge in the LC analysis of anhydrides is their susceptibility to hydrolysis when exposed to water or alcohol in the mobile phase. SFC overcomes this limitation by using non-polar supercritical CO₂, often with a small amount of an organic co-solvent (modifier) like acetonitrile or methanol to adjust solvent strength. shimadzu.comresearchgate.net This anhydrous environment prevents the degradation of the anhydride on the column, leading to more accurate and reproducible results.

Furthermore, SFC offers several benefits over traditional LC, including faster analysis times and reduced solvent consumption, making it a "greener" analytical technique. researchgate.netijnrd.org It can also be used for the simultaneous analysis of both the anhydride and its hydrolyzed dicarboxylic acid product by implementing a modifier gradient during the analytical run. shimadzu.com This capability is extremely useful for stability studies and for monitoring the purity of ESA in the presence of its degradation products.

Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. For a compound like this compound, derivatization can be crucial for improving its analysis by gas chromatography (GC) or other methods, especially when it is part of a complex mixture.

This compound, being a relatively large molecule, may exhibit low volatility, which can be a challenge for GC analysis. Derivatization strategies can be employed to increase its volatility and improve its response to common GC detectors like the Flame Ionization Detector (FID) or Mass Spectrometer (MS).

A common approach for derivatizing anhydrides is to convert them into more volatile ester or silyl ester derivatives. For instance, reaction with an alcohol in the presence of a catalyst can open the anhydride ring to form a monoester, which can then be further esterified to the diester. Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the anhydride to a more volatile trimethylsilyl ester. These derivatization reactions typically proceed as follows:

Esterification: The anhydride ring is opened by an alcohol (e.g., methanol or ethanol) to form a carboxylic acid and an ester. A second esterification step, often using a diazomethane or a similar reagent, can then convert the carboxylic acid group to another ester, resulting in a more volatile diester.

Silylation: The anhydride is reacted with a silylating agent to form a silyl ester, which is generally more volatile and thermally stable.

These derivatization steps enhance the chromatographic properties of the analyte, leading to sharper peaks and better separation during GC analysis.

In complex matrices such as lubricants, fuels, or extracts from modified natural products, selectively derivatizing this compound can facilitate its identification and quantification. The anhydride functionality offers a reactive site for selective chemical modification.

For example, in a complex mixture containing various hydrocarbons and other additives, a derivatizing agent that specifically reacts with the anhydride group can be used. One such strategy involves the use of a fluorescently tagged alcohol or amine. The reaction of this compound with a fluorescent alcohol would yield a fluorescently labeled ester. This derivative can then be analyzed using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector, which provides high sensitivity and selectivity.

Another approach is to use a reagent that introduces a specific mass tag, which can then be easily identified by mass spectrometry. This is particularly useful in GC-MS analysis where the unique mass of the derivative can distinguish it from other components in the mixture. While specific derivatization protocols for this compound are not extensively detailed in publicly available literature, the known reactivity of the succinic anhydride group allows for the application of these general strategies.

Thermal Analysis Techniques for Material Performance

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and materials derived from it, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about their thermal stability and transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is invaluable for determining the thermal stability and decomposition profile of materials. For a related compound, dodecenylsuccinic anhydride (DDSA), a decomposition onset temperature of approximately 173°C has been reported nih.gov. This suggests that this compound would have a similar or slightly higher decomposition temperature due to its longer alkyl chain.

When this compound is used to modify polymers, the thermal stability of the resulting material can be altered. For example, the modification of taro starch nanoparticles with octenyl succinic anhydride (OSA) was found to decrease their thermal stability acs.org. Conversely, esterification of bacterial cellulose (B213188) with ASAs has been shown to increase its thermal stability researchgate.net.

The following table summarizes representative TGA data for materials modified with alkenyl succinic anhydrides.

| Material | Modification | Decomposition Onset (°C) | Temperature at Max Decomposition Rate (°C) |

|---|---|---|---|

| Taro Starch Nanoparticles | None | 230 | 296 |

| Taro Starch Nanoparticles | OSA (DS 0.024) | 220 | 283 |

| Taro Starch Nanoparticles | OSA (DS 0.036) | 200 | 270 |

| Bacterial Cellulose | None | - | - |

| Bacterial Cellulose | ASA Esterification | Increased Stability | Increased Stability |

Data for Taro Starch Nanoparticles adapted from acs.org. Data for Bacterial Cellulose is qualitative as reported in researchgate.net.

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

When this compound is incorporated into a polymer matrix, it can act as a plasticizer, which typically leads to a decrease in the glass transition temperature (Tg) of the polymer. A lower Tg indicates increased flexibility and mobility of the polymer chains. Studies on other alkenyl succinic anhydrides, such as octenyl succinic anhydride (OSA) and dodecenyl succinic anhydride (DDSA), have shown their effectiveness as plasticizers for polymers like ethyl cellulose and starch acetate (B1210297) nih.govvtt.fi. The addition of these ASAs was found to lower the Tg of the polymer films, thereby enhancing their flexibility nih.gov.

The esterification of lignin (B12514952) with OSA has also been shown to produce lignin esters with low glass transition temperatures, making them suitable for applications in thermoplastic blends and elastomers. This plasticizing effect is a key performance characteristic that can be precisely quantified using DSC.

The table below illustrates the effect of an ASA plasticizer on the glass transition temperature of a polymer film.

| Polymer | Plasticizer | Plasticizer Content (% w/w) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| Ethyl Cellulose | None | 0 | 135 |

| Ethyl Cellulose | Octenyl Succinic Anhydride (OSA) | 20 | 95 |

| Ethyl Cellulose | Octenyl Succinic Anhydride (OSA) | 40 | 60 |

| Starch Acetate | None | 0 | 150 |

| Starch Acetate | Dodecenyl Succinic Anhydride (DDSA) | 30 | 110 |

This table is illustrative and based on typical data for ASA-plasticized polymer films as described in the literature.

Rheological Characterization of this compound-Containing Materials

This compound is identified as a rheology control agent, particularly in the context of drilling fluids. In such systems, it helps to stabilize the fluid's rheological properties. The primary function of a rheology modifier in a drilling fluid is to control its viscosity and suspension capabilities under varying conditions of temperature, pressure, and shear.

The introduction of an alkenyl succinic anhydride like ESA into a formulation can influence its viscosity and viscoelastic properties. The long C20 eicosenyl chain provides significant hydrophobicity, while the succinic anhydride group is polar and reactive. This amphiphilic nature allows it to interact with different phases in a complex fluid, such as an oil-based drilling mud, potentially forming structures that increase viscosity and yield stress.

Detailed Research Findings

Specific, publicly accessible research detailing the rheological characterization of materials containing solely this compound is scarce. However, general principles of how alkenyl succinic anhydrides (ASAs) function can be applied to understand the expected behavior of ESA. ASAs are known to act as viscosifiers and emulsion stabilizers.

In drilling fluid applications, ESA is noted for its role as a fluid loss control agent, which is intrinsically linked to the rheology of the fluid. By modifying the fluid's viscosity and building a low-permeability filter cake on the wellbore wall, it reduces the loss of the fluid phase into the formation. This implies that ESA contributes to a more stable and robust fluid structure. The effectiveness of such an additive is often evaluated by measuring key rheological parameters such as plastic viscosity (PV), yield point (YP), and gel strength.

While specific data tables from research focused on this compound are not available in the reviewed literature, a hypothetical representation based on the expected behavior of a rheology modifier in a drilling fluid is presented below. These tables are illustrative and aim to demonstrate the type of data that would be generated in such a rheological study.

Hypothetical Rheological Data of an Oil-Based Drilling Fluid Modified with this compound

The following tables represent potential findings from a rheological study on an oil-based drilling fluid. The base fluid is a standard formulation, and the modified fluid contains a certain percentage of this compound. Measurements would typically be taken using a rotational viscometer at various shear rates and temperatures.

Table 1: Effect of this compound on Apparent Viscosity at Various Shear Rates (at 50°C)

| Shear Rate (s⁻¹) | Apparent Viscosity of Base Fluid (cP) | Apparent Viscosity of ESA-Modified Fluid (cP) |

| 10 | 350 | 450 |

| 50 | 120 | 160 |

| 100 | 80 | 110 |

| 200 | 60 | 85 |

| 300 | 50 | 70 |

| 600 | 40 | 55 |

This interactive table illustrates that the addition of ESA would likely increase the apparent viscosity of the drilling fluid across a range of shear rates, indicating its function as a viscosifier. The fluid would also be expected to exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases.

Table 2: Key Rheological Parameters of Base and ESA-Modified Drilling Fluids (at 50°C)

| Rheological Parameter | Base Fluid | ESA-Modified Fluid |

| Plastic Viscosity (PV) (cP) | 35 | 48 |

| Yield Point (YP) (lb/100 ft²) | 15 | 25 |

| 10-second Gel Strength (lb/100 ft²) | 5 | 10 |

| 10-minute Gel Strength (lb/100 ft²) | 8 | 18 |

This interactive table shows that the addition of this compound would be expected to increase the plastic viscosity, yield point, and gel strengths of the drilling fluid. A higher yield point suggests a greater ability to suspend drill cuttings, while increased gel strength indicates better suspension properties when the fluid is static.

The rheological impact of this compound is attributed to its molecular structure. The long, non-polar eicosenyl tail can associate with the oil phase of the drilling fluid, while the polar anhydride head can interact with other polar components or form intermolecular associations, leading to the formation of a structured network that increases the fluid's resistance to flow. This mechanism is crucial for maintaining wellbore stability and ensuring efficient drilling operations.

Further detailed experimental studies would be necessary to fully quantify the rheological effects of this compound in various material systems and to generate precise data tables reflecting its performance under different conditions.

Environmental Behavior and Degradation of Eicosenylsuccinic Anhydride Derivatives

Hydrolytic Degradation Mechanisms of Polyanhydrides and Esters